molecular formula C20H20N2O2 B12476832 N-(4-ethylbenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

N-(4-ethylbenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B12476832
M. Wt: 320.4 g/mol
InChI Key: GRATWJKICLPPFL-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an indole ring, a benzyl group, and an oxoacetamide moiety

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C20H20N2O2/c1-3-14-8-10-15(11-9-14)12-21-20(24)19(23)18-13(2)22-17-7-5-4-6-16(17)18/h4-11,22H,3,12H2,1-2H3,(H,21,24)

InChI Key

GRATWJKICLPPFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The 4-ethylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where an ethylbenzene derivative reacts with an indole compound in the presence of a Lewis acid catalyst.

    Formation of the Oxoacetamide Moiety: The final step involves the acylation of the indole derivative with an appropriate acyl chloride or anhydride to form the oxoacetamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxoacetamide moiety to an amine or alcohol.

    Substitution: The benzyl and indole groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its structure suggests potential pharmacological properties, which could be explored for drug development.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific interactions with biological targets. Generally, compounds with indole structures can interact with various enzymes, receptors, and proteins, influencing biological pathways. The oxoacetamide moiety may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • N-(4-ethylbenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Uniqueness

N-(4-ethylbenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the specific combination of its functional groups. The presence of the 4-ethylbenzyl group, the indole ring, and the oxoacetamide moiety provides distinct chemical and biological properties that differentiate it from similar compounds.

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